

Spectroscopic Data of Dimethylphosphite: An In-depth Technical Guide

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Compound of Interest

Compound Name: Dimethylphosphite

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This guide provides a comprehensive overview of the key spectroscopic data for **dimethylphosphite**, a compound of significant interest in synthetic chemistry and drug development. The following sections present quantitative NMR and IR data in a structured format, detail the experimental protocols for data acquisition, and illustrate the general workflow of spectroscopic analysis.

Spectroscopic Data

The nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **dimethylphosphite** are summarized below. These values are crucial for the identification and characterization of the molecule.

¹H NMR (Proton NMR) Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.60	Doublet	707.6	1H	P-H
3.74	Doublet	12.0	6H	O-CH ₃

¹³C NMR (Carbon-13 NMR) Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
52.1	Doublet	5.7	O-CH ₃

³¹P NMR (Phosphorus-31 NMR) Data

Solvent: CDCl₃ Frequency: 162 MHz

Chemical Shift (δ) ppm
11.1

IR (Infrared) Spectroscopy Data

Sample Preparation: Neat liquid film

Wavenumber (cm ⁻¹)	Intensity	Assignment
2958	Weak	C-H stretch (asymmetric)
2854	Weak	C-H stretch (symmetric)
2428	Very Weak	P-H stretch
1465	Weak	C-H bend (asymmetric)
1267	Strong	P=O stretch
1030	Strong	P-O-C stretch

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended to ensure reproducibility and accuracy in experimental results.

NMR Spectroscopy Protocols (^1H , ^{13}C , ^{31}P)

- Sample Preparation:
 - Approximately 5-25 mg of **dimethylphosphite** is dissolved in ~0.6 mL of deuterated chloroform (CDCl_3) within a 5 mm NMR tube.[\[1\]](#)[\[2\]](#)
 - The solution is thoroughly mixed to ensure homogeneity. For highly concentrated samples, gentle vortexing is recommended to avoid line broadening.[\[1\]](#)
 - If any particulate matter is present, the solution is filtered through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube to prevent distortion of the magnetic field homogeneity.[\[2\]](#)
- Instrumentation and Data Acquisition:
 - NMR spectra are acquired on a 400 MHz spectrometer (or equivalent) equipped with a broadband probe.[\[3\]](#)
 - ^1H NMR: A standard single-pulse experiment is utilized. The spectral width is set to encompass all proton signals (typically 0-12 ppm). A sufficient number of scans (e.g., 8-16) are averaged to achieve an adequate signal-to-noise ratio. The relaxation delay is set to 1-2 seconds.
 - ^{13}C NMR: A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity. Due to the low natural abundance of ^{13}C , a higher number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.[\[1\]](#)[\[2\]](#) A relaxation delay of 2 seconds is commonly used.
 - ^{31}P NMR: A proton-decoupled single-pulse experiment is performed. The spectral width is adjusted to cover the expected chemical shift range for phosphites. An external standard, such as 85% phosphoric acid, is used for chemical shift referencing.[\[4\]](#)
- Data Processing:
 - The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

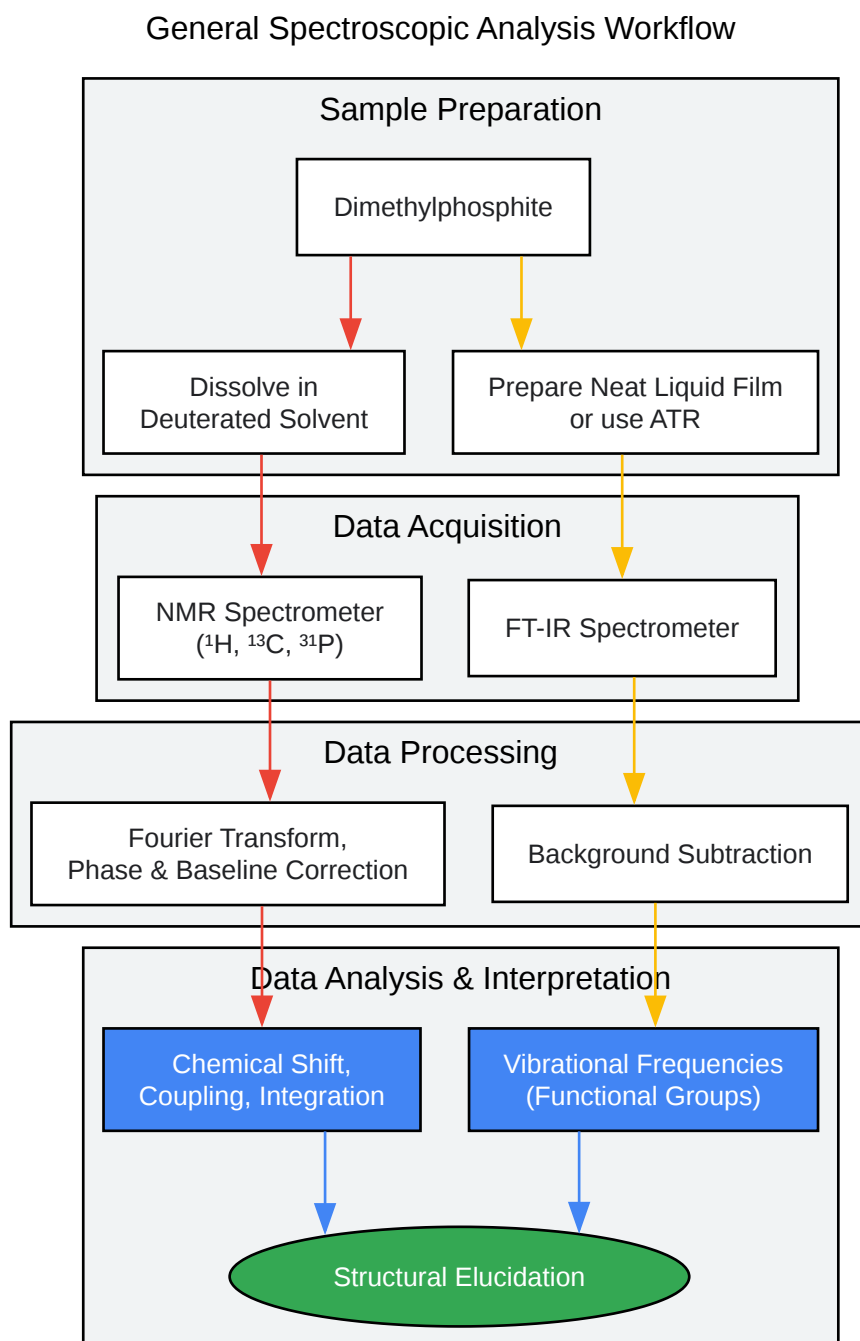
- Phase correction and baseline correction are applied to the spectrum.
- The chemical shifts are referenced to the residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm for ^1H NMR and $\delta = 77.16$ ppm for ^{13}C NMR) or an internal/external standard for ^{31}P NMR.
- Integration of the peaks in the ^1H NMR spectrum is performed to determine the relative number of protons.

IR Spectroscopy Protocol

- Sample Preparation:
 - As **dimethylphosphite** is a liquid, a neat spectrum is obtained by placing a single drop of the neat liquid between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.^[5]
 - Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.^{[6][7]}
- Instrumentation and Data Acquisition:
 - The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
 - A background spectrum of the clean, empty salt plates or the clean ATR crystal is acquired first.^[5]
 - The sample is then placed in the instrument, and the sample spectrum is recorded.
 - Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} to obtain a high-quality spectrum.
- Data Processing:
 - The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.
 - The positions of the absorption bands are identified and reported in wavenumbers (cm^{-1}).

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for obtaining and interpreting spectroscopic data for a chemical compound like **dimethylphosphite**.



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Caption: Workflow for Spectroscopic Analysis.

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